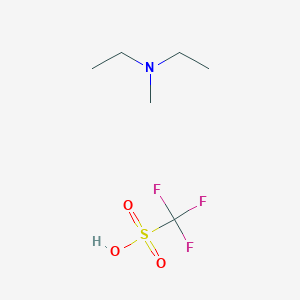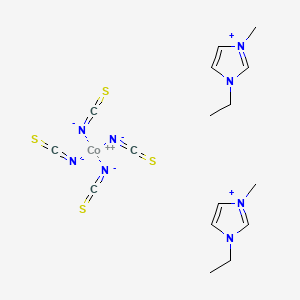
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane is a chemical compound with the molecular formula C16H34O5Si and a molecular weight of 334.52 g/mol . It is characterized by the presence of a dioxolane ring and a trimethoxysilane group, which contribute to its unique chemical properties.
準備方法
The synthesis of 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane typically involves the reaction of 10-bromodecanol with 1,3-dioxolane in the presence of a base to form the intermediate 10-(1,3-dioxolan-2-yl)decanol. This intermediate is then reacted with trimethoxysilane under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can be hydrolyzed in the presence of water to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilane group is replaced by other nucleophiles.
Oxidation and Reduction: The dioxolane ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
科学的研究の応用
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of functionalized silanes and siloxanes, which are important in materials science and surface chemistry.
Biology: The compound is used in the modification of biomolecules and surfaces to study biological interactions and processes.
作用機序
The mechanism of action of 10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane involves the hydrolysis of the trimethoxysilane group to form silanols, which can then condense to form siloxane bonds. This process is crucial in the formation of stable, cross-linked networks in coatings and adhesives. The dioxolane ring can also participate in various chemical reactions, contributing to the compound’s versatility .
類似化合物との比較
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane can be compared with other similar compounds, such as:
10-(1,3-dioxolan-2-yl)decyl-dimethoxymethylsilane: This compound has a similar structure but with a dimethoxymethylsilane group instead of a trimethoxysilane group, leading to different reactivity and applications.
10-(1,3-dioxolan-2-yl)decyl-triethoxysilane: This compound has a triethoxysilane group, which affects its hydrolysis and condensation behavior compared to the trimethoxysilane group.
The uniqueness of this compound lies in its combination of a dioxolane ring and a trimethoxysilane group, which imparts distinct chemical properties and a wide range of applications.
特性
IUPAC Name |
10-(1,3-dioxolan-2-yl)decyl-trimethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O5Si/c1-17-22(18-2,19-3)15-11-9-7-5-4-6-8-10-12-16-20-13-14-21-16/h16H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAFKLOZAKNYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC1OCCO1)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![bis(trifluoromethylsulfonyl)azanide;1-hexyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B6310242.png)



![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)








